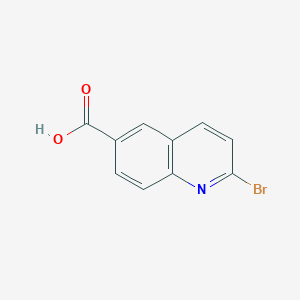

2-Bromoquinoline-6-carboxylic acid

Description

Significance of Quinoline (B57606) Carboxylic Acid Scaffolds in Organic Synthesis and Beyond

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of paramount importance in medicinal and industrial chemistry. mdpi.com First isolated from coal tar in 1834, the quinoline skeleton can be readily modified, providing a vast array of compounds with diverse applications. mdpi.com The incorporation of a carboxylic acid group to the quinoline structure further enhances its utility, creating a scaffold with significant potential in various scientific fields.

Quinoline carboxylic acids serve as crucial intermediates in the preparation of a wide range of more complex molecules. ontosight.ai Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties. ontosight.ai This has made them a valuable framework for the design and synthesis of new therapeutic agents. ontosight.aiorientjchem.org For instance, certain quinoline-4-carboxylic acid derivatives have been investigated for their ability to intercalate DNA and inhibit topoisomerase enzymes, which are vital for DNA replication. ontosight.ai

The synthesis of quinoline carboxylic acids can be achieved through several methods, such as the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with carbonyl compounds. nih.govrsc.org The versatility of the quinoline carboxylic acid scaffold allows for extensive derivatization, leading to compounds with enhanced or modified biological activities and improved pharmacokinetic profiles. ontosight.ai

Overview of Halogenated Quinoline Derivatives in Advanced Chemical Transformations

The introduction of a halogen atom, such as bromine, onto the quinoline ring system creates a "halogenated quinoline derivative" with unique chemical reactivity. The presence of the bromine atom at a specific position, as in 2-bromoquinoline-6-carboxylic acid, provides a reactive handle for a variety of chemical transformations.

Halogenated quinolines are valuable precursors in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of carbon-carbon bonds. smolecule.com These reactions allow for the introduction of a wide range of substituents onto the quinoline core, enabling the synthesis of diverse molecular architectures. smolecule.com The bromine atom can also be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups like amines and thiols. smolecule.com

Furthermore, halogenation can significantly influence the biological activity of quinoline derivatives. orientjchem.org The presence and position of the halogen atom can affect the molecule's ability to interact with biological targets. orientjchem.org For instance, halogenated quinoline derivatives have been investigated for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is implicated in neurological disorders. acs.org The development of metal-free, regioselective halogenation methods has further expanded the accessibility and utility of these important compounds in chemical research. rsc.org

Interactive Data Table: Properties of 2-Bromoquinoline-6-carboxylic Acid

| Property | Value | Source |

| CAS Number | 1781044-00-5 | fluorochem.co.uk |

| Molecular Formula | C10H6BrNO2 | fluorochem.co.uk |

| Molecular Weight | 252.07 g/mol | cymitquimica.com |

| Appearance | White crystalline powder | chemshuttle.com |

| Purity | 95.0% | cymitquimica.com |

This data is compiled from multiple sources and represents typical values.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCCYCRPAKUXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromoquinoline 6 Carboxylic Acid and Analogues

Established Synthetic Routes to the Quinoline (B57606) Core

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common motif in many biologically active compounds. Numerous classical and modern synthetic methods have been developed for its construction.

The formation of the quinoline core is typically achieved through cyclization reactions, where a substituted aniline (B41778) is reacted with a compound containing a three-carbon chain that can form the pyridine portion of the ring. Several named reactions are fundamental to quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgrsc.org

Table 1: Selected Annulation Strategies for Quinoline Synthesis

| Strategy | Catalyst/Reagents | Starting Materials | Key Features |

|---|---|---|---|

| Oxidative Annulation | Copper(I) or Copper(II) | Saturated ketones and anthranils | One-pot reaction to generate 3-substituted quinolines. mdpi.com |

| [4+2] Annulation | FeCl3 | α-aminonitriles and terminal alkynes | Povarov-type reaction providing 2,4-diaryl quinolines. organic-chemistry.org |

| Metal-Free Annulation | tert-butyl nitrite (B80452) (t-BuONO) | Amino-N-phenyl azoles and alkynes | Proceeds via a radical mechanism. researchgate.net |

| Friedländer Synthesis | Nafion NR50 (solid acid) | 2-aminoaryl ketones and α-methylene carbonyls | Environmentally friendly, microwave-assisted conditions. mdpi.com |

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. benthamdirect.comwikipedia.org The traditional reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.orgwikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by the formation of an imine and then an enamine with the carbonyl compound, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org

While effective, the conventional Pfitzinger reaction can be limited by harsh reaction conditions and sometimes low yields. researchgate.netresearchgate.net Consequently, numerous modifications have been developed to improve its efficiency and expand its substrate scope. These include the use of microwave irradiation to accelerate the reaction and the development of novel catalytic systems. researchgate.netresearchgate.net For example, one-pot syntheses using catalysts like Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride have been reported to produce 2-arylquinoline-4-carboxylic acids in high yields under solvent-free conditions. researchgate.net These modifications make the Pfitzinger reaction a more versatile and environmentally friendly route for accessing quinoline carboxylic acid derivatives. researchgate.netias.ac.in

Table 2: Pfitzinger Reaction and Its Modifications

| Reaction Type | Conditions | Reactants | Product Type |

|---|---|---|---|

| Classical Pfitzinger | Strong base (e.g., KOH) | Isatin and a carbonyl compound | Substituted quinoline-4-carboxylic acid. wikipedia.org |

| Pfitzinger-Borsche | Strong base | Isatin and a ketone/aldehyde | 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org |

| Microwave-Assisted | Microwave irradiation | Isatin and carbonyl compound | Accelerated synthesis of quinoline-4-carboxylic acids. researchgate.net |

| One-Pot Catalytic | Fe3O4-based catalyst, solvent-free | Aniline, benzaldehyde, pyruvic acid | 2-arylquinoline-4-carboxylic acids in high yields. researchgate.net |

Targeted Bromination Strategies for Quinoline Systems

Introducing a bromine atom onto the quinoline ring requires careful control of regioselectivity. The electronic properties of the quinoline system, influenced by the nitrogen atom and any existing substituents, dictate the position of electrophilic substitution.

Direct regioselective bromination of an unsubstituted quinoline at the 2-position is challenging due to the deactivating effect of the nitrogen atom on the pyridine ring. gelisim.edu.tr However, several strategies exist to achieve this functionalization.

One effective method involves the conversion of a precursor, quinoline-2-carboxylic acid, into 2-bromoquinoline (B184079). This can be accomplished using reagents like tert-butyl hypochlorite (B82951) and sodium bromide in a suitable solvent. chemicalbook.com Another approach starts with a pre-functionalized quinoline, such as 6-bromoquinolin-2(1H)-one. The ketone at the 2-position can be converted to a chloro group using phosphoryl chloride (POCl3), which can then be displaced or further modified. jst.go.jp In some cases, direct bromination can lead to substitution at the 2-position if the quinoline ring is sufficiently activated by other substituents. For example, the bromination of 3,6-dimethoxyquinoline (B6589490) can result in dibromination at both the C-5 and C-2 positions. gelisim.edu.trresearchgate.net

Bromination at the 6-position occurs on the benzene portion of the quinoline ring. The regioselectivity of this electrophilic substitution is governed by the directing effects of substituents already present on the ring. For instance, the bromination of 2-methoxyquinoline (B1583196) has been shown to yield a mixture of products with bromine at the 6- and 8-positions. rsc.org Similarly, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, can lead to substitution at the 5- and/or 7-positions, highlighting the influence of activating groups on the benzene ring. acgpubs.org

A common synthetic strategy to obtain a 6-bromoquinoline (B19933) is to start with a precursor that already contains the bromine atom at the desired position, such as 4-bromoaniline, and then construct the quinoline ring around it using one of the established cyclization methods. jst.go.jp Alternatively, direct bromination of certain substituted quinolines can selectively introduce bromine at the 6-position, depending on the reaction conditions and the nature of the other functional groups.

Carboxylic Acid Group Introduction and Manipulation

The final key step in the synthesis of 2-bromoquinoline-6-carboxylic acid is the introduction of the carboxylic acid group at the 6-position. A powerful and widely used method for this transformation is the lithiation of a bromo-substituted precursor followed by carboxylation. jst.go.jp

In this approach, a 6-bromoquinoline derivative, such as 2-substituted-6-bromoquinoline, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. This results in a lithium-halogen exchange, forming a highly reactive 6-quinolinyllithium intermediate. This intermediate is then quenched by bubbling carbon dioxide (CO2) gas, often from dry ice, through the reaction mixture. Subsequent acidic workup protonates the carboxylate salt to yield the desired quinoline-6-carboxylic acid. jst.go.jp

This method is advantageous due to its high efficiency and the ready availability of bromo-substituted quinolines as starting materials. The carboxylic acid group can also be introduced by starting with a molecule that already contains it, such as quinoline-6-carboxylic acid, which can be synthesized via various routes or is commercially available. acs.orgresearchgate.net This pre-existing acid can then be carried through the synthetic sequence, although it may require protection, for instance as an ester, during certain reaction steps. acs.org The hydrolysis of a nitrile (CN) group at the 6-position is another potential route to the carboxylic acid.

Table 3: Methods for Introducing the 6-Carboxylic Acid Group

| Method | Reagents | Precursor | Key Intermediate/Process |

|---|

| Lithiation-Carboxylation | 1. n-BuLi 2. CO2 3. H+ | 6-Bromoquinoline derivative | 6-Quinolinyllithium intermediate. jst.go.jp | | Starting Material | N/A | Quinoline-6-carboxylic acid | Commercially available or synthesized separately. acs.orgresearchgate.net | | Ester Hydrolysis | Acid or Base | Quinoline-6-carboxylic acid ester | Protection/deprotection strategy. acs.org |

Carboxylation Methodologies (e.g., via lithiation and CO2 addition)

A direct and effective method for introducing a carboxylic acid group at a specific position on the quinoline ring is through carboxylation of an organometallic intermediate. The lithiation of a bromoquinoline followed by quenching with carbon dioxide is a well-established technique for this purpose.

This process is typically initiated by treating a 2-substituted-6-bromoquinoline with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates a highly reactive 6-lithioquinoline species via lithium-halogen exchange. Subsequent introduction of carbon dioxide gas (often from dry ice) into the reaction mixture leads to the formation of a lithium carboxylate salt. An acidic workup then protonates the salt to yield the final 2-substituted quinoline-6-carboxylic acid. jst.go.jp

This methodology has been successfully applied to synthesize a series of 2-amino- and 2-methoxyquinoline-6-carboxylic acids. The reaction proceeds with good regioselectivity, as the carboxylation occurs specifically at the position of the original bromine atom. jst.go.jp

Table 1: Synthesis of 2-Substituted Quinoline-6-carboxylic Acids via Lithiation-Carboxylation jst.go.jp

| Starting Material (2-Substituted-6-bromoquinoline) | R¹ Group | Product (2-Substituted-quinoline-6-carboxylic acid) | Yield (%) |

| 6-Bromo-2-(pyrrolidin-1-yl)quinoline | Pyrrolidin-1-yl | 2-(Pyrrolidin-1-yl)quinoline-6-carboxylic acid | 62% |

| 6-Bromo-2-(piperidin-1-yl)quinoline | Piperidin-1-yl | 2-(Piperidin-1-yl)quinoline-6-carboxylic acid | 83% |

| tert-Butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate | 4-(tert-Butoxycarbonyl)piperazin-1-yl | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid | 37% |

This interactive table summarizes the yields for various 2-substituted quinoline-6-carboxylic acids synthesized using the lithiation-carboxylation method.

Oxidative Approaches for Carboxylic Acid Formation

Oxidative methods provide an alternative route to quinoline carboxylic acids, typically by converting a pre-existing functional group, such as a methyl or halomethyl group, on the quinoline ring into a carboxyl group.

One such approach involves the acid-catalyzed hydrolysis of a trihalomethyl group. For instance, 6-bromo-2-quinolinecarboxylic acid can be synthesized from 6-bromo-2-(tribromomethyl)quinoline. This transformation is achieved by heating a suspension of the starting material in water with concentrated sulfuric acid, resulting in a high yield of 96%. chemicalbook.com

Another strategy is the oxidation of benzylic methyl or halomethyl groups. While direct one-step oxidation of methyl-quinoxalines to quinoxaline-carboxylic acids can be challenging due to the reactivity of the quinoline ring, a two-step process is often more effective. google.com This involves first halogenating the methyl group to form a more reactive halomethyl intermediate, which is then oxidized to the carboxylic acid. This oxidation can be performed using oxygen in the presence of a transition metal catalyst in an aqueous alkaline solution. google.com Furthermore, the oxidation of tetrahydroquinolines, which can be prepared via multicomponent reactions, using reagents like manganese dioxide (MnO₂) presents another pathway to access the aromatic quinoline core, which could then be further functionalized. beilstein-journals.org

Table 2: Examples of Oxidative Syntheses of Quinoline Carboxylic Acids

| Starting Material | Oxidizing Agent/Reagent | Product | Yield | Reference |

| 6-Bromo-2-(tribromomethyl)quinoline | H₂SO₄ / H₂O | 6-Bromo-2-quinolinecarboxylic acid | 96% | chemicalbook.com |

| Tetrahydroquinolines | Manganese Dioxide (MnO₂) | Quinolines | 72% | beilstein-journals.org |

| 6-Halomethyl-quinoxaline | O₂ / Transition Metal Catalyst | Quinoxaline-6-carboxylic acid | - | google.com |

This interactive table outlines different oxidative methods for synthesizing quinoline carboxylic acids.

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyano) group is a classic and reliable method for the synthesis of carboxylic acids. To prepare 2-bromoquinoline-6-carboxylic acid via this route, one would start with the precursor 2-bromo-6-cyanoquinoline. The cyano group can be converted to a carboxylic acid under either acidic or basic conditions.

The synthesis of the required cyanoquinoline precursors can be achieved from the corresponding bromoquinolines by reaction with copper(I) cyanide. researchgate.net Once the 2-bromo-6-cyanoquinoline is obtained, it can be subjected to hydrolysis. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. acs.org Base-catalyzed hydrolysis involves heating with an aqueous base like sodium hydroxide, which initially forms a carboxylate salt that is subsequently protonated in an acidic workup step. This method provides a straightforward pathway from a nitrile to the desired carboxylic acid.

Chemo- and Regioselective Synthesis of 2-Bromoquinoline-6-carboxylic Acid

Achieving chemo- and regioselectivity is paramount in the synthesis of polysubstituted quinolines like 2-bromoquinoline-6-carboxylic acid to avoid the formation of undesired isomers and byproducts. The synthetic strategies employed often rely on directing effects of substituents already present on the quinoline core.

The lithiation-carboxylation method described in section 2.3.1 is an excellent example of a highly regioselective reaction. jst.go.jp The reaction is directed by the position of the bromine atom on the starting material, ensuring that the carboxyl group is introduced specifically at the C-6 position. This avoids the formation of other carboxylic acid isomers.

Similarly, the hydrolysis of 2-bromo-6-cyanoquinoline is inherently regioselective, as the transformation occurs exclusively at the cyano group, leaving the bromo substituent and the rest of the quinoline ring intact.

More advanced strategies for achieving selectivity in quinoline functionalization involve transition-metal-catalyzed C-H activation. mdpi.com These methods allow for the direct functionalization of specific C-H bonds, guided by directing groups on the substrate or by the inherent reactivity of the quinoline ring system. For example, palladium-catalyzed reactions have been developed for the C-2 arylation of quinoline N-oxides, demonstrating high regioselectivity. mdpi.com While not directly synthesizing the title compound, these principles of controlling reactivity are crucial for developing efficient and selective routes to complex quinoline derivatives. amazonaws.comresearchgate.net

Microwave-Assisted Synthesis and Sustainable Approaches for Quinoline Derivatives

Modern synthetic chemistry increasingly emphasizes sustainable or "green" approaches, and the use of microwave irradiation has emerged as a powerful tool in this domain for the synthesis of quinoline derivatives. benthamdirect.com Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often higher purity of the final compounds. nih.govresearchgate.net

The combination of multicomponent reactions (MCRs) with microwave irradiation provides a rapid and cost-efficient strategy for preparing diverse quinoline hybrids. acs.org This technique has been successfully used in various reactions, including cyclizations and condensations, to build the quinoline scaffold. nih.govjmpas.com For example, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant decrease in reaction time when performed under microwave irradiation compared to conventional heating, even though the yield was not improved in that specific case. nih.gov

The benefits of microwave-assisted synthesis align with the principles of green chemistry by reducing energy consumption (due to shorter reaction times) and often allowing for solvent-free conditions or the use of more environmentally benign solvents. benthamdirect.com These methods contribute to a more sustainable production of quinoline-related molecules. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 7-amino-8-methylquinoline nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 4 hours | 60% |

| Microwave Irradiation | 6 minutes | 58% |

This interactive table compares the reaction time and yield for a quinoline synthesis using conventional and microwave-assisted methods.

Strategies for Addressing Yield Optimization in Complex Quinoline Synthesis

Optimizing reaction yields is a critical aspect of synthesizing complex molecules like substituted quinolines, ensuring that the processes are efficient and economically viable. Several strategies can be employed to maximize the output of a desired product.

One key strategy is the careful selection and optimization of the catalytic system. The use of nanocatalysts, for instance, has been shown to be effective for quinoline synthesis, offering high yields and the significant advantage of being recoverable and reusable for multiple reaction cycles without a substantial loss in activity. acs.org Similarly, the use of specific catalysts like Chloramine-T has been optimized for the Friedländer annulation to produce polysubstituted quinolines in excellent yields (89%–99%). researchgate.net

Another approach is the systematic optimization of reaction conditions. This involves screening different solvents, bases, temperatures, and reagent concentrations. For example, in the oxidation of tetrahydroquinolines to quinolines, a study of various oxidizing agents found that manganese dioxide (MnO₂) provided higher yields and cleaner reactions compared to other reagents. beilstein-journals.org The development of microwave-assisted protocols is also a powerful tool for yield optimization, as the precise control over temperature and pressure can lead to significant improvements in yield (up to 85% in some cases) and a reduction in byproducts. rsc.org

Table 4: Factors for Yield Optimization in Quinoline Synthesis

| Strategy | Factor to Optimize | Example | Reference |

| Catalyst Selection | Type of catalyst, reusability | Nanocatalysts, Chloramine-T | acs.orgresearchgate.net |

| Reaction Conditions | Oxidizing agent, temperature, solvent | Screening of oxidants (e.g., MnO₂) | beilstein-journals.org |

| Synthetic Technology | Heating method | Microwave irradiation vs. conventional | rsc.org |

| Route Design | Reaction type | Multicomponent reactions | beilstein-journals.org |

This interactive table summarizes key strategies and factors that can be adjusted to optimize the yield in the synthesis of complex quinolines.

Chemical Reactivity and Functional Group Transformations of 2 Bromoquinoline 6 Carboxylic Acid

Reactivity of the Bromo Substituent

The bromine atom at the 2-position of the quinoline (B57606) ring is susceptible to various transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system.

The C-2 bromine atom on the quinoline core can be displaced by a variety of nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental transformation for introducing different functional groups. For instance, related 2-chloroquinoline (B121035) derivatives have been shown to react with amines or sodium methoxide (B1231860) to yield the corresponding 2-amino or 2-methoxy products. jst.go.jp Similarly, the bromine at the 6-position in other quinoline systems can be replaced using nucleophiles such as sodium azide (B81097) or potassium cyanide. smolecule.com In a relevant example, the chlorine atom at the 2-position of a quinoline-3-carboxylic acid was substituted by an amino group using aqueous ammonia (B1221849) at an elevated temperature of 150 °C. tandfonline.com These examples suggest that 2-bromoquinoline-6-carboxylic acid can undergo similar substitutions with nucleophiles like amines, alkoxides, and thiols to generate a library of 2-substituted quinoline-6-carboxylic acids.

| Nucleophile | Reagent Example | Product Type |

| Amine | Aqueous Ammonia | 2-Aminoquinoline-6-carboxylic acid |

| Alkoxide | Sodium Methoxide | 2-Methoxyquinoline-6-carboxylic acid |

| Azide | Sodium Azide | 2-Azidoquinoline-6-carboxylic acid |

| Thiol | Thiourea | 2-Thioquinoline-6-carboxylic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent of 2-bromoquinoline-6-carboxylic acid serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the quinoline core and various aryl or vinyl groups. The reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For example, Suzuki-Miyaura coupling has been successfully employed to introduce a 2,4-dimethoxyphenyl group at the 2-position of a related 6-bromoquinoline-4-carboxylic acid derivative using catalysts like Pd(PPh₃)₄. The reaction conditions can be modulated to achieve selective coupling, even in the presence of other halides. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for forming C-N bonds. It enables the coupling of the 2-bromoquinoline (B184079) scaffold with a wide array of primary and secondary amines. This method is particularly valuable for synthesizing 2-aminoquinoline (B145021) derivatives, which can be challenging to prepare via classical methods. smolecule.comlibretexts.org The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BrettPhos), and a base. smolecule.com Successful Buchwald-Hartwig aminations have been reported for the synthesis of various substituted aminoquinolines, starting from their bromo- or chloro-precursors. smolecule.comresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example |

| Suzuki-Miyaura | Arylboronic acid | C(sp²)-C(sp²) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²)-N | Pd(dba)₂ / Phosphine Ligand / Base |

Beyond Suzuki and Buchwald-Hartwig reactions, the bromo group at the C-2 position facilitates other significant palladium-catalyzed transformations. One notable example is the carbonylative coupling reaction. Electron-deficient 2-bromoquinolines have been demonstrated to be excellent substrates for palladium-catalyzed carbonylation, where a carbonyl group is inserted to form an acyl-palladium intermediate. nih.gov This intermediate can then react with various nucleophiles. For instance, in the presence of methanol (B129727), palladium-catalyzed carbonylation can yield the corresponding methyl ester. nih.gov In a more complex, multicomponent reaction, 2-bromoquinoline can react with imines, carbon monoxide, and alkynes in a palladium-catalyzed process to generate highly substituted indolizine (B1195054) structures. nih.govrsc.orgscispace.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position offers another site for chemical modification, primarily through reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative. chemguide.co.uk For example, 6-bromo-2-quinolinecarboxylic acid has been successfully converted to its methyl ester by refluxing in methanol with methanesulfonic acid as a catalyst, achieving a high yield. chemicalbook.com This transformation is useful for modifying the solubility and electronic properties of the molecule or for protecting the carboxylic acid group during subsequent reactions.

Amidation: Amide derivatives can be readily prepared from the carboxylic acid. A common strategy involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net This reactive acyl chloride can then be treated with a primary or secondary amine to form the desired amide. Alternatively, direct amide coupling can be achieved using peptide coupling reagents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). jst.go.jp These amidation pathways allow for the introduction of a vast range of substituents, which is a key strategy in medicinal chemistry for modulating biological activity. jst.go.jpresearchgate.net

| Reaction | Reagents | Product |

| Esterification | Methanol, Methanesulfonic Acid | Methyl 2-bromoquinoline-6-carboxylate |

| Amidation (via acyl chloride) | 1. Thionyl Chloride2. Amine (R-NH₂) | N-substituted 2-bromoquinoline-6-carboxamide |

| Amidation (direct coupling) | Amine (R-NH₂), HBTU | N-substituted 2-bromoquinoline-6-carboxamide |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is another potential transformation. While often requiring harsh conditions like high temperatures, the reaction can sometimes be facilitated by catalysts or specific structural features. researchgate.netorganic-chemistry.org For quinoline carboxylic acids, decarboxylation has been observed in several contexts. For instance, the synthesis of the natural product distomadine A involved the decarboxylation of a late-stage intermediate containing a quinoline-2-carboxylic acid moiety. acs.org In other systems, quinoline-4-carboxylic acids have been decarboxylated using microwave irradiation or by heating in high-boiling point solvents. researchgate.netlookchem.com The decarboxylation of 2-bromoquinoline-6-carboxylic acid would yield 2-bromoquinoline, a simpler quinoline derivative. The feasibility and conditions for this reaction would likely depend on the stability of the carbanion intermediate formed upon loss of CO₂.

Functional Group Interconversions

The functional groups of 2-bromoquinoline-6-carboxylic acid, namely the bromine atom and the carboxylic acid, can be converted into a variety of other functionalities. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution and cross-coupling reactions. The carboxylic acid can undergo typical reactions such as esterification and amidation.

One key transformation is the conversion of the bromo-substituent to the carboxylic acid. For instance, treatment of 6-bromoquinolines with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) in THF generates a lithiated intermediate. This intermediate can then be reacted with carbon dioxide (CO2) to form the corresponding quinoline-6-carboxylic acid. nih.gov Conversely, the carboxylic acid group can be transformed into an amide via coupling reactions with various amines in the presence of coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU). nih.gov

The bromine atom at the 2-position can be replaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. For example, 2-bromoquinolines can react with amines or thiols in substitution reactions. Furthermore, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the formation of C-C bonds by coupling the bromoquinoline with boronic acids. researchgate.net

| Starting Material | Reagent(s) & Conditions | Product | Reaction Type |

| 6-Bromoquinoline (B19933) derivative | 1. n-BuLi, THF, -78°C; 2. CO2 | Quinoline-6-carboxylic acid derivative | Lithiation/Carboxylation nih.gov |

| Quinoline-6-carboxylic acid | Amines, HBTU | Quinoline-6-carboxamide | Amide Coupling nih.gov |

| 2-Bromoquinoline | Liquid NH3, Cu powder | 2-Aminoquinoline | Nucleophilic Substitution researchgate.net |

| 2-Bromoquinoline | Copper cyanide | 2-Cyanoquinoline | Nucleophilic Substitution researchgate.net |

| 2-Bromoquinoline | Phenylboronic acid, Pd catalyst | 2-Phenylquinoline | Suzuki-Miyaura Coupling researchgate.net |

Modifications of the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is a key site for reactivity, allowing for the formation of quinolinium salts and N-oxides. These modifications alter the electronic properties of the ring system, often activating it for subsequent reactions.

N-Alkylation and N-Oxidation

Quaternization of the quinoline nitrogen can be achieved through alkylation, for example, with alkyl halides, to form N-alkyl quinolinium salts. researchgate.net These salts are versatile intermediates. For instance, deprotonation of N-carboxymethyl quinolinium bromide with a base like triethylamine (B128534) generates a quinolinium ylide, which can undergo [3+2] dipolar cycloaddition reactions with electron-poor alkenes to form pyrroloquinoline structures. nih.govbeilstein-journals.org

Oxidation of the quinoline nitrogen leads to the formation of quinoline N-oxides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are effective for this transformation. semanticscholar.orglew.ro The N-oxide group activates the quinoline ring, particularly at the C2 and C4 positions, for both nucleophilic substitution and C-H functionalization reactions. semanticscholar.orgmdpi.com For example, 6-bromoquinoline N-oxide can undergo direct C2-arylation with arylboronic acids using a potassium permanganate-mediated radical cross-coupling reaction. ccspublishing.org.cn

| Starting Material | Reagent(s) & Conditions | Product | Reaction Type |

| 6-Bromoquinoline | Methyl bromoacetate | 1-(Carboxymethyl)-6-bromoquinolinium bromide | N-Alkylation nih.govbeilstein-journals.org |

| 6-Bromo-5-nitroquinoline | m-CPBA or AcOH/H2O2 | 6-Bromo-5-nitroquinoline N-oxide | N-Oxidation semanticscholar.org |

| 6-Bromoquinoline N-oxide | Phenylboronic acid, KMnO4, CH3CN, 90°C | 6-Bromo-2-phenylquinoline N-oxide | C-H Arylation ccspublishing.org.cn |

Oxidative and Reductive Transformations of the Quinoline Ring

The quinoline ring system can undergo both oxidative and reductive transformations, leading to a variety of hydroxylated or saturated derivatives.

Oxidation

The oxidation of the quinoline core can be achieved using various oxidizing agents. Strong agents like potassium permanganate (B83412) can lead to the formation of dicarboxylic acids. chemicalbook.com Enzymatic oxidation offers a greener and more selective alternative for the hydroxylation of the quinoline ring. rsc.org The position of oxidation is influenced by the substituents present. For quinoline itself, oxidation often occurs preferentially at the C2-position. rsc.org However, if the C2-position is substituted, as in the case of 2-bromoquinoline-6-carboxylic acid, microbial degradation may be initiated by hydroxylation at the benzene (B151609) moiety, for example, at the C5-position. rsc.org

Reduction

Reduction of the quinoline ring can lead to partially or fully saturated systems. A common method involves reaction with diborane (B8814927) (B2H6) in an ether solvent, followed by protonolysis. This process typically results in the formation of the corresponding 1,2,3,4-tetrahydroquinoline. bohrium.com For halo-quinolines, this reaction can proceed with both ring reduction and loss of the halogen atom. bohrium.com

| Starting Material | Reagent(s) & Conditions | Product | Reaction Type |

| Quinoline derivative | Strong oxidizing agent (e.g., KMnO4) | Quinoline dicarboxylic acid | Oxidation chemicalbook.com |

| Quinoline | Diborane (B2H6) in THF, then protonolysis | 1,2,3,4-Tetrahydroquinoline | Reduction bohrium.com |

| Halo-quinoline | Diborane (B2H6) | Tetrahydroquinoline (with halogen loss) | Reductive dehalogenation bohrium.com |

Strategies for Polycyclic Structure Formation (e.g., Cyclization Reactions)

2-Bromoquinoline-6-carboxylic acid and its derivatives are valuable precursors for the synthesis of complex, polycyclic heterocyclic systems. These strategies often involve forming new rings by leveraging the reactivity of the bromo-substituent and other positions on the quinoline core.

One powerful strategy involves a palladium-catalyzed intramolecular C-H activation/C-N bond formation. For example, a bromoquinoline can first undergo a Suzuki-Miyaura cross-coupling with a molecule like 2-aminophenylboronic acid to form a biaryl system. This intermediate can then be subjected to palladium-catalyzed conditions to facilitate an intramolecular cyclization, forming a new fused ring. researchgate.net

Another approach utilizes the reactivity of quinolinium salts. As mentioned previously, N-alkylated quinolinium salts can form ylides that participate in cycloaddition reactions. For example, the reaction of a quinolinium ylide with N-methylmaleimide can produce highly substituted dihydro- and tetrahydro-pyrrolo[1,2-a]quinoline derivatives stereoselectively. nih.gov These reactions build a new five-membered ring fused to the quinoline core.

Furthermore, intramolecular acylation reactions can be employed. For instance, conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts type reaction mediated by a Lewis acid like aluminum chloride (AlCl3), can lead to the formation of a new ring fused to the quinoline system.

| Precursor Type | Key Reaction(s) | Resulting Polycyclic System | Reference |

| Bromoquinoline & Aminophenylboronic acid | 1. Suzuki-Miyaura coupling; 2. Pd-catalyzed C-H activation/C-N cyclization | Indoloquinolines (e.g., Isocryptolepine) | researchgate.net |

| Quinolinium salt & Alkene (e.g., N-methylmaleimide) | Ylide formation followed by [3+2] cycloaddition | Dihydro/Tetrahydro-pyrrolo[1,2-a]quinolines | nih.gov |

| Quinoline carboxylic acid | 1. Acyl chloride formation; 2. Intramolecular Friedel-Crafts acylation | Ketone-fused polycycles |

Advanced Spectroscopic and Structural Characterization of 2 Bromoquinoline 6 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts. The protons of the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene ring (H-5, H-7, H-8) show characteristic signals. acs.org For instance, in many quinoline derivatives, the H-2 proton is the most deshielded due to the adjacent electronegative nitrogen atom, causing its signal to appear at a high chemical shift. acs.org The carboxylic acid proton in 2-bromoquinoline-6-carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically between 12 and 14 ppm.

Specific chemical shifts and coupling constants for protons in related quinoline structures have been reported. For example, in 2-methoxyquinoline-6-carboxylic acid, the proton at the 5-position (H-5) appears as a doublet of doublets, indicating coupling to neighboring protons. jst.go.jp The analysis of these coupling patterns is crucial for assigning the signals to the correct protons in the molecule.

Interactive Table: Representative ¹H NMR Data for Quinoline Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Methoxyquinoline-6-carboxylic Acid jst.go.jp | H-5 | 8.49 | d | 1.9 |

| H-8 | 8.19 | d | 8.8 | |

| H-7 | 8.18 | d | 8.8 | |

| H-4 | 7.82 | d | 8.7 | |

| H-3 | 6.99 | d | 8.9 | |

| -OCH₃ | 4.06 | s | ||

| Ethyl 6-bromoquinoline-3-carboxylate rsc.org | H-2 | 9.44 | s | |

| H-4 | 8.74 | s |

Note: This table presents data from related compounds to illustrate typical chemical shift ranges and multiplicities. Actual values for 2-bromoquinoline-6-carboxylic acid may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-bromoquinoline-6-carboxylic acid will give a distinct signal. The carbon atom of the carboxylic acid group is typically found in the range of 165-185 ppm. The carbon atom attached to the bromine (C-2) will also have a characteristic chemical shift, influenced by the electronegativity of the bromine atom. The remaining carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum.

To definitively assign all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netuncw.edu These experiments correlate signals from different nuclei, providing connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the ring systems. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. uncw.edumdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure of the molecule. uncw.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of 2-bromoquinoline-6-carboxylic acid and its derivatives can be achieved. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. jst.go.jprsc.org This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For 2-bromoquinoline-6-carboxylic acid (C₁₀H₆BrNO₂), HRMS would be used to confirm this exact molecular formula. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. libretexts.orgsavemyexams.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio. msu.educsbsju.edu This results in two molecular ion peaks in the mass spectrum that are two mass units apart (M⁺ and M+2) and have nearly equal intensities. savemyexams.comcsbsju.edu The observation of this 1:1 doublet is a strong indicator of the presence of a single bromine atom in the molecule. csbsju.edu

Interactive Table: Isotopic Information for Key Elements

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.9 |

| ¹³C | 1.1 | |

| Hydrogen | ¹H | 99.98 |

| ²H | 0.02 | |

| Nitrogen | ¹⁴N | 99.6 |

| ¹⁵N | 0.4 | |

| Oxygen | ¹⁶O | 99.76 |

| ¹⁷O | 0.04 | |

| ¹⁸O | 0.2 | |

| Bromine | ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

This characteristic isotopic pattern for bromine is a powerful diagnostic tool in the mass spectrometric analysis of 2-bromoquinoline-6-carboxylic acid and its derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within 2-bromoquinoline-6-carboxylic acid and its derivatives. By analyzing the vibrational modes of the molecule, researchers can identify functional groups and probe the electronic and structural characteristics of the quinoline core.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For carboxylic acids, the IR spectrum is characterized by a very broad O–H stretching band that typically appears in the region of 3300-2500 cm⁻¹, often overlapping with C–H stretching bands. orgchemboulder.com The carbonyl (C=O) stretching vibration of a carboxylic acid is also prominent and appears as a strong band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.com The C–O stretch is typically observed between 1320 and 1210 cm⁻¹. orgchemboulder.com

In the context of 2-bromoquinoline-6-carboxylic acid and its derivatives, FT-IR spectroscopy helps to confirm the presence of the carboxylic acid group and the quinoline ring system. For instance, in a study of 6-bromoquinoline-4-carboxylic acid, the IR spectrum showed characteristic peaks at 2990.42 cm⁻¹ (O-H), 1706.3 cm⁻¹ (C=O), and 1236.1 cm⁻¹ (C–N). derpharmachemica.com Similarly, for ethyl 6-bromoquinoline-3-carboxylate, a derivative, the IR spectrum displayed peaks at 2923 cm⁻¹ and a strong absorption at 1717 cm⁻¹ corresponding to the C=O stretch of the ester group. rsc.org

Table 1: Characteristic FT-IR Frequencies for Quinoline Carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) | orgchemboulder.com |

| Carbonyl C=O (Acid) | Stretch | 1760-1690 | orgchemboulder.com |

| Carbonyl C=O (Ester) | Stretch | ~1717 | rsc.org |

| Aromatic C-H | Stretch | ~3000 | orgchemboulder.com |

| C-O (Acid) | Stretch | 1320-1210 | orgchemboulder.com |

| C-N (Quinoline) | Stretch | ~1236 | derpharmachemica.com |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the study of carboxylic acids, Raman spectra can help in understanding the state of hydrogen bonding, such as the formation of cyclic dimers. rsc.org For pterin-6-carboxylic acid, a related heterocyclic compound, Surface-Enhanced Raman Spectroscopy (SERS) coupled with Density Functional Theory (DFT) calculations was used to investigate its orientation on a gold surface. scielo.br The SERS spectrum revealed strong signals from the scissoring of the NH₂ group and ring deformation of the pterin (B48896) moiety, indicating a specific adsorption geometry. scielo.br

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) Techniques

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline solids. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the atoms can be determined.

For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, a derivative of the target compound, was determined using SC-XRD. nih.gov The analysis revealed an orthorhombic crystal system. nih.gov In another study, the crystal structure of a quinoxaline-2,3-dione analogue, which also features a heterocyclic core, was elucidated at a resolution of 2.3 Å, providing insights into its binding mode at a glutamate (B1630785) receptor. mcgill.ca These examples highlight the power of SC-XRD in providing definitive structural information for quinoline derivatives.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis, 2D Fingerprint Plots)

Beyond determining the molecular structure, X-ray crystallography data allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools for visualizing and quantifying these interactions. iucr.orgnih.gov

Hirshfeld surface analysis maps the regions of close contact between neighboring molecules in a crystal. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface, providing a quantitative summary of the different types of intermolecular contacts.

For instance, in the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, Hirshfeld surface analysis revealed that C···H/H···C (29.2%), O···H/H···O (28.6%), and H···H (28.5%) contacts were the most significant contributors to the crystal packing. nih.gov These analyses provide a deeper understanding of how molecules assemble in the solid state, which can influence physical properties such as solubility and melting point. Similar analyses on 2-bromoquinoline-6-carboxylic acid would be crucial to understand its solid-state behavior.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (e.g., CD, CPL)

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like quinolines, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π→π* transitions. Carboxylic acids without additional conjugation generally absorb around 210 nm, which is often too low for practical use in standard UV-Vis spectroscopy. libretexts.org However, the quinoline ring system in 2-bromoquinoline-6-carboxylic acid is expected to give rise to distinct and useful UV-Vis absorption bands. UV/Vis spectrophotometric titrations have been employed to determine the protonation constants of related compounds like 8-hydroxyquinoline-2-carboxylic acid. mdpi.com

Chiroptical techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are used to study chiral molecules. These techniques measure the differential absorption and emission of left and right circularly polarized light, respectively. While 2-bromoquinoline-6-carboxylic acid itself is not chiral, derivatives can be designed to be chiral. For example, enantiomers of azahelicenes, which contain a quinoline moiety, have been synthesized and their chiroptical properties studied. chemrxiv.org Similarly, chiral BODIPY and BOPHY dyes have been synthesized and their chiroptical properties investigated, with enantiomers showing mirror-image CD spectra. ncl.ac.uk These studies demonstrate the potential for using chiroptical spectroscopy to probe the stereochemical features of chiral derivatives of 2-bromoquinoline-6-carboxylic acid.

Computational Chemistry and Theoretical Investigations of 2 Bromoquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. deepdyve.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. science.gov

For quinoline (B57606) derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic ring system. deepdyve.com The analysis of these orbitals helps to determine the charge transfer possibilities within the molecule. science.gov In a study on a closely related compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, DFT calculations were used to analyze these frontier orbitals. science.gov The results provide a model for the expected electronic behavior of 2-bromoquinoline-6-carboxylic acid.

Table 1: Representative Frontier Molecular Orbital Data for a Related Quinoline Derivative

| Computational Parameter | Method/Basis Set | Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/SDD | -8.93 |

| LUMO Energy | B3LYP/SDD | -5.46 |

| Energy Gap (ΔE) | B3LYP/SDD | 3.47 |

Data is illustrative and based on findings for 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. science.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, including hydrogen bonding. science.gov

For 2-bromoquinoline-6-carboxylic acid, the MEP map is expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. These sites are susceptible to electrophilic attack and are potent hydrogen bond acceptors. Conversely, a region of positive potential (blue) would be located on the hydrogen atom of the carboxylic acid, highlighting its acidity and role as a hydrogen bond donor. This type of analysis has been performed on analogous molecules like 7-bromoquinoline-4-carboxylic acid, confirming these predictive patterns.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. These descriptors, derived from DFT, help to identify the regions most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By calculating the condensed Fukui indices for each atom in 2-bromoquinoline-6-carboxylic acid, one can pinpoint the most reactive centers. For instance, the analysis can predict which carbon or nitrogen atom is the most likely site for an electrophile to attack or which atom is the most susceptible to donating an electron to a nucleophile, thus guiding synthetic strategies. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental characterization.

For 2-bromoquinoline-6-carboxylic acid, methods such as the Gauge-Independent Atomic Orbital (GIAO) are used to compute the nuclear magnetic shielding tensors, which directly correlate to ¹H and ¹³C NMR chemical shifts. science.gov Comparing the computationally predicted NMR spectrum with experimental data is a robust method for structural verification.

Furthermore, DFT calculations can accurately predict vibrational frequencies. The resulting theoretical infrared (IR) and Raman spectra allow for the assignment of specific vibrational modes to the observed experimental peaks. science.gov For this molecule, key predicted vibrations would include the characteristic C=O and O-H stretching of the carboxylic acid group, C-Br stretching, and the various aromatic C-H and ring stretching modes of the quinoline core.

Table 2: Predicted Spectroscopic Data Types and Their Significance

| Spectroscopic Data | Computational Method | Significance |

|---|---|---|

| ¹H & ¹³C NMR Chemical Shifts | DFT (GIAO) | Structural elucidation and confirmation. science.gov |

| Vibrational Frequencies (IR/Raman) | DFT | Identification of functional groups and vibrational modes. science.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. tandfonline.com For 2-bromoquinoline-6-carboxylic acid, MD simulations can be used to explore the rotational freedom of the carboxylic acid group relative to the quinoline ring and to analyze the stability of different conformers. When placed in a simulated solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and the nature of the intermolecular hydrogen bonds. In the context of drug design, MD simulations are used to model the interaction of the molecule with a biological target, such as a protein's active site, assessing the stability of the binding pose over time. tandfonline.comnih.gov

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates and calculate the activation energies associated with each step. researchgate.net

For 2-bromoquinoline-6-carboxylic acid, these methods could be applied to study its synthesis, such as the final steps of a Pfitzinger or a Suzuki coupling reaction. tandfonline.comsmolecule.com Additionally, the mechanisms of its subsequent reactions—for example, esterification or amidation at the carboxylic acid group, or nucleophilic substitution at the bromine-bearing carbon—can be elucidated. This provides a detailed understanding of reaction pathways and helps in optimizing reaction conditions.

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry provides a powerful avenue for investigating the non-linear optical (NLO) properties of molecules, offering insights into their potential for applications in photonics and optoelectronics. The prediction of these properties for 2-Bromoquinoline-6-carboxylic acid involves theoretical calculations that can elucidate its molecular polarizability and hyperpolarizability, which are key determinants of a material's NLO response.

Theoretical Framework and Computational Approach

The investigation of NLO properties for quinoline derivatives is typically conducted using quantum chemical calculations based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT). kuleuven.beresearchgate.net These methods are employed to calculate the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which are fundamental to understanding a molecule's response to an external electric field.

The polarizability and hyperpolarizability tensors can be obtained from the output of these calculations, and the average values are determined using specific equations. These theoretical studies are crucial for predicting the NLO response of novel materials, such as derivatives of quinoline. kuleuven.be The choice of computational level, including the functional and basis set, is critical for obtaining accurate predictions. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such investigations. researchgate.net

First Hyperpolarizability (β)

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a primary indicator of a promising NLO material. For quinoline derivatives, the magnitude of β is closely related to the intramolecular charge transfer (ICT) characteristics of the molecule. sci.am The presence of both electron-donating and electron-accepting groups, as well as a π-conjugated system, can enhance ICT and lead to a larger β value. In 2-Bromoquinoline-6-carboxylic acid, the quinoline ring system acts as a π-conjugated bridge, while the bromo and carboxylic acid groups can influence the electronic distribution and, consequently, the NLO properties.

Computational studies on related quinoline compounds have shown that the substitution pattern significantly affects the NLO response. sci.am The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also critical, as a smaller HOMO-LUMO energy gap generally correlates with a larger first hyperpolarizability, indicating a more facile intramolecular charge transfer. sci.am

Predicted Non-Linear Optical Properties Data

| Parameter | Symbol | Predicted Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | Data Not Available | A measure of the molecule's overall polarity. |

| Average Polarizability | ⟨α⟩ | Data Not Available | The linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_tot | Data Not Available | The second-order response, crucial for NLO applications. |

| HOMO-LUMO Energy Gap | E_gap | Data Not Available | Related to the molecule's chemical reactivity and NLO response. |

The development of organic materials with significant NLO properties is an area of active research, driven by their potential applications in various technologies. researchgate.net Quinoline derivatives, in particular, are recognized for their potential in forming conjugated molecules with enhanced electronic and NLO properties. chemrj.org Theoretical calculations are an indispensable tool in the rational design of new NLO materials, allowing for the screening of candidate molecules and the elucidation of structure-property relationships before their synthesis. kuleuven.beresearchgate.net

Research Applications of 2 Bromoquinoline 6 Carboxylic Acid in Advanced Materials and Chemical Biology

Role as a Building Block in Complex Molecular Architectures

The bifunctional nature of 2-Bromoquinoline-6-carboxylic acid, featuring both a reactive bromine atom and a carboxylic acid group on a rigid quinoline (B57606) scaffold, theoretically positions it as a valuable building block for the synthesis of complex molecular structures. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid group allows for esterification, amidation, or the formation of carboxylate salts, providing multiple pathways for molecular elaboration.

Synthesis of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding, halogen bonding, and π-π stacking) to construct large, well-organized assemblies from smaller molecular components. The carboxylic acid moiety of 2-Bromoquinoline-6-carboxylic acid is a classic functional group for forming robust hydrogen-bonded networks. The quinoline ring itself can engage in π-π stacking interactions, and the bromine atom could potentially participate in halogen bonding. However, specific studies detailing the synthesis of supramolecular assemblies using 2-Bromoquinoline-6-carboxylic acid as the primary building block are not reported in the reviewed literature.

Development of Macrocyclic Systems

Macrocycles are large ring structures that are of significant interest in host-guest chemistry, catalysis, and drug discovery. The defined geometry of a molecule like 2-Bromoquinoline-6-carboxylic acid could make it an attractive component for creating rigid, pre-organized macrocyclic structures. Synthetic strategies could involve linking multiple units of this compound or using it as a key fragment in a larger ring system. Nevertheless, a review of scientific databases does not yield specific examples of macrocyclic systems developed directly from 2-Bromoquinoline-6-carboxylic acid.

Applications in Materials Science

The electronic properties and rigid structure of the quinoline core suggest potential applications in materials science. Bromo- and carboxy-substituted aromatic compounds are frequently explored for various functional materials.

Organic Semiconductors

Quinoline-based molecules are investigated for their potential in organic electronics due to their electron-deficient nature, which can facilitate electron transport. While the general class of quinoline derivatives has been explored for organic semiconductors, there is no specific research available that details the synthesis or characterization of organic semiconducting materials derived from 2-Bromoquinoline-6-carboxylic acid.

Catalysis and Ligand Design for Metal Complexes

The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group make 2-Bromoquinoline-6-carboxylic acid a potential candidate for a multidentate ligand for metal complexes. Such complexes could exhibit catalytic activity. The electronic properties of the quinoline ring can be tuned by the bromo and carboxyl substituents, which in turn could influence the catalytic performance of the corresponding metal complex. However, there are no specific studies found that report the use of 2-Bromoquinoline-6-carboxylic acid in ligand design for catalytic metal complexes.

Components in Optoelectronic Materials (e.g., OLEDs, Optical Dyes)

Many quinoline derivatives exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) or as optical dyes. The extended π-system of the quinoline ring is fundamental to these properties. While research into quinoline-based materials for optoelectronics is an active area, specific data on the application of 2-Bromoquinoline-6-carboxylic acid in OLEDs or as an optical dye is not present in the available literature.

Chemical Biology Research Scaffolds

2-Bromoquinoline-6-carboxylic acid and its derivatives serve as versatile scaffolds in chemical biology, enabling the exploration of various biological processes. Their utility spans from investigating enzyme inhibition to developing molecular probes and research tools for diverse applications.

Investigations into Protein Kinase Inhibition Mechanisms

The quinoline core is a prominent feature in many kinase inhibitors, and derivatives of 2-bromoquinoline-6-carboxylic acid have been instrumental in probing the mechanisms of protein kinase inhibition. acs.org Kinases are crucial enzymes that regulate a multitude of cellular processes by catalyzing the transfer of a phosphate (B84403) group to specific substrate proteins. acs.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them significant targets for therapeutic intervention. acs.org

Research has focused on modifying the quinoline-3-carboxylic acid and 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffolds to understand the structure-activity relationships that govern their inhibitory potency and selectivity against various protein kinases. tandfonline.comnih.gov For instance, studies on 3-quinoline carboxylic acid derivatives have identified potent inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the submicromolar range. tandfonline.comtandfonline.com The strategic placement of substituents on the quinoline ring, such as a bromine atom, has been shown to influence interactions within the ATP-binding site of the kinase. tandfonline.com

In the context of DYRK1A, a kinase implicated in Down syndrome, 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have been synthesized and evaluated. nih.govnih.gov The free carboxylic acid group at the 6-position was found to be essential for inhibitory activity. nih.gov Structural modifications, such as the introduction of an iodine atom at the 10-position, led to highly potent and selective DYRK1A inhibitors. nih.gov X-ray crystallography studies of these inhibitors co-crystallized with DYRK1A have confirmed their binding mode within the ATP-binding pocket, providing valuable insights for the design of more selective inhibitors. nih.gov

Similarly, research on quinazoline-based carboxylic acids has highlighted the importance of the carboxylic acid moiety for Aurora A kinase inhibition. mdpi.com The substitution pattern on the quinazoline (B50416) ring, including the presence of a bromine atom on a phenyl substituent, significantly impacts the inhibitory activity. mdpi.com These investigations collectively demonstrate the utility of quinoline carboxylic acid scaffolds in elucidating the molecular determinants of kinase inhibition.

Molecular Probes for Enzyme Activity Studies (e.g., DNA Gyrase, Fibroblast Activation Protein (FAP))

While direct studies on 2-bromoquinoline-6-carboxylic acid as a molecular probe for DNA gyrase and Fibroblast Activation Protein (FAP) are not extensively documented in the provided context, the broader class of quinoline derivatives has been widely explored for such applications. Quinolones are a well-known class of DNA gyrase inhibitors.

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many epithelial cancers. The development of selective FAP inhibitors is an active area of research. Quinoline-based structures are being investigated as potential scaffolds for FAP-targeted molecular probes and inhibitors.

Development of Antiviral Research Tools and Analogues

The quinoline scaffold is a key component in the development of antiviral agents. researchgate.net Research has demonstrated that derivatives of quinoline-4-carboxylic acid possess antiviral activity against orthopoxviruses. researchgate.net Specifically, 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have been synthesized and evaluated for their ability to inhibit viral replication. researchgate.net

While the provided information does not directly detail the use of 2-bromoquinoline-6-carboxylic acid in this context, the established antiviral properties of related quinoline carboxylic acids suggest its potential as a scaffold for developing novel antiviral research tools. The ability to modify the quinoline ring at various positions, including the 2- and 6-positions, allows for the systematic exploration of structure-activity relationships to optimize antiviral potency and spectrum.

Exploration in Agrochemical Research (e.g., Fungicides)

The inherent biological activity of the quinoline ring system has also led to its exploration in the field of agrochemicals, particularly as fungicides. Although direct research on 2-bromoquinoline-6-carboxylic acid as a fungicide is not detailed in the provided search results, the general antifungal properties of quinoline derivatives are acknowledged. The structural versatility of the quinoline scaffold allows for the synthesis of a wide range of derivatives with the potential for potent and selective antifungal activity.

Future Research Directions and Emerging Paradigms for 2 Bromoquinoline 6 Carboxylic Acid

Chemoinformatic Approaches for Scaffold Prioritization

The vast chemical space that can be explored starting from 2-Bromoquinoline-6-carboxylic acid necessitates the use of computational methods to guide synthetic efforts. Chemoinformatic approaches are poised to play a crucial role in prioritizing which derivative scaffolds are most likely to exhibit desired biological activities or material properties.

By leveraging techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, researchers can computationally screen virtual libraries of 2-Bromoquinoline-6-carboxylic acid derivatives. These models, built upon existing experimental data for related quinoline (B57606) compounds, can predict properties like binding affinity to specific protein targets, ADME (absorption, distribution, metabolism, and excretion) characteristics, and potential toxicity. This in silico screening allows for the rational selection of a smaller, more manageable set of high-priority target molecules for synthesis, thereby saving significant time and resources. Furthermore, molecular dynamics simulations can provide insights into the conformational behavior of these molecules and their interactions with biological targets, further refining the selection process. unito.it

High-Throughput Screening for Novel Chemical Biology Probes

The development of novel chemical probes is essential for dissecting complex biological processes. The 2-Bromoquinoline-6-carboxylic acid scaffold provides an excellent starting point for the generation of diverse chemical libraries for high-throughput screening (HTS). nih.gov The presence of the carboxylic acid group allows for straightforward amide bond formation, enabling the attachment of a wide array of chemical fragments. Simultaneously, the bromine atom at the 2-position serves as a handle for various cross-coupling reactions, further expanding the accessible chemical diversity.

HTS campaigns utilizing these libraries can be employed to identify compounds that modulate the activity of specific enzymes, receptors, or protein-protein interactions. nih.gov For instance, screens could be designed to discover new inhibitors of kinases, a class of enzymes frequently implicated in cancer, or modulators of G-protein coupled receptors (GPCRs). The identification of "hit" compounds from these screens would then trigger further rounds of medicinal chemistry optimization, guided by the structure-activity relationships (SAR) established from the initial screening data. This iterative process of screening and optimization can lead to the discovery of potent and selective chemical probes for biological research and potentially new therapeutic leads. uio.no

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and exploration of the chemical space around 2-Bromoquinoline-6-carboxylic acid, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced reaction control, improved safety, and the potential for rapid reaction optimization.

An automated platform could be envisioned where 2-Bromoquinoline-6-carboxylic acid is sequentially functionalized in a flow reactor. For example, the carboxylic acid could first be activated and coupled with a library of amines. The resulting amides could then be directly subjected to a palladium-catalyzed cross-coupling reaction at the 2-position with a diverse set of boronic acids or other coupling partners. acs.org Such an automated system, potentially coupled with real-time reaction analysis, would enable the rapid generation of large libraries of derivatives for biological screening, dramatically accelerating the drug discovery and materials science research process.

Exploration of New Catalytic Systems for Functionalization

The functionalization of the quinoline core is heavily reliant on catalysis. While palladium-catalyzed cross-coupling reactions are well-established for modifying the 2-position, there is a continuous drive to develop more efficient, sustainable, and versatile catalytic systems. mdpi.comnih.gov Future research will likely focus on several key areas:

Novel Ligand Development: The performance of palladium catalysts is highly dependent on the nature of the supporting ligand. The design and synthesis of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to catalysts with improved activity, stability, and substrate scope, enabling challenging coupling reactions to be performed under milder conditions. mit.edu

Alternative Metal Catalysis: Exploring catalysts based on more earth-abundant and less toxic metals, such as iron, copper, or nickel, is a major goal in sustainable chemistry. Developing effective iron- or copper-catalyzed cross-coupling methods for the 2-bromo position would be a significant advancement. acs.org

C-H Activation: A particularly exciting frontier is the direct functionalization of the quinoline ring through C-H activation. nih.gov While the 2-position is occupied by bromine, catalytic systems that can selectively activate and functionalize other C-H bonds on the quinoline scaffold would open up entirely new avenues for derivatization, allowing for the synthesis of previously inaccessible analogues.

| Catalyst System | Reaction Type | Potential Advantage |